molecular formula C15H10BrNO3 B14311371 7-Bromo-6-methoxy-1-nitrosoanthracen-2-OL CAS No. 110189-31-6

7-Bromo-6-methoxy-1-nitrosoanthracen-2-OL

Cat. No.: B14311371
CAS No.: 110189-31-6
M. Wt: 332.15 g/mol
InChI Key: PJWDKOCBQVXBNC-UHFFFAOYSA-N
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Description

7-Bromo-6-methoxy-1-nitrosoanthracen-2-OL is an organic compound that belongs to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in dyes, organic semiconductors, and photoconductors. The presence of bromine, methoxy, and nitroso groups in this compound introduces unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-methoxy-1-nitrosoanthracen-2-OL typically involves multi-step reactions starting from anthracene derivatives. A common synthetic route includes:

    Bromination: Anthracene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

    Methoxylation: The brominated anthracene is then treated with methanol in the presence of a base like sodium methoxide to introduce the methoxy group.

    Nitrosation: Finally, the nitroso group is introduced by treating the compound with nitrous acid, which can be generated in situ from sodium nitrite and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-methoxy-1-nitrosoanthracen-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitroso group to an amine.

    Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of anthraquinones.

    Reduction: Formation of 7-Bromo-6-methoxy-1-aminoanthracen-2-OL.

    Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-6-methoxy-1-nitrosoanthracen-2-OL has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors due to its unique electronic properties

Properties

CAS No.

110189-31-6

Molecular Formula

C15H10BrNO3

Molecular Weight

332.15 g/mol

IUPAC Name

7-bromo-6-methoxy-1-nitrosoanthracen-2-ol

InChI

InChI=1S/C15H10BrNO3/c1-20-14-7-9-4-8-2-3-13(18)15(17-19)11(8)5-10(9)6-12(14)16/h2-7,18H,1H3

InChI Key

PJWDKOCBQVXBNC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C3C(=CC2=C1)C=CC(=C3N=O)O)Br

Origin of Product

United States

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